molecular formula C10H9N3O2 B2701119 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole CAS No. 51758-97-5

2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

Cat. No. B2701119
CAS RN: 51758-97-5
M. Wt: 203.201
InChI Key: QKWXLTTXVGJHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole consists of a benzodiazole ring attached to a nitro group at the 5-position and a cyclopropyl group at the 2-position . The benzodiazole ring is a heterocyclic compound consisting of a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole include a molecular weight of 203.20 and a molecular formula of C10H9N3O2 . The boiling point and storage conditions of this compound are not specified in the sources I found .

Scientific Research Applications

Broad Spectrum Activity of Nitroheterocyclic Drugs

Nitroheterocyclic compounds, including various nitroimidazoles and nitrofurans, have been identified for their broad spectrum therapeutic potential against protozoan and bacterial infections in humans and animals. These drugs are critical in the treatment of diseases such as giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis. The chemical and pharmacological properties, including mechanisms of action and resistance, of these drugs are extensively studied, highlighting their importance in medical research and therapy. The relevance of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole within this group underscores its potential in developing treatments for various infections (Raether & Hänel, 2003).

Heterocycle Synthesis for Anticancer Applications

The synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and their evaluation as potential anticancer agents showcase the importance of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole derivatives in medical research. These compounds have demonstrated cytotoxicity against various human neoplastic cell lines, indicating their potential as potent anticancer agents. The selective cytotoxic activity of these compounds, particularly against the A549 cell line, and their ability to induce apoptosis and cell cycle arrest, highlight their therapeutic potential (Romero-Castro et al., 2011).

Antimicrobial Activity of Benzimidazole Derivatives

The synthesis and evaluation of 5-nitro-2-aryl substituted-1H-benzimidazole libraries for their in vitro antimicrobial activity further demonstrate the significance of these compounds. Their effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicates their broad antimicrobial potential. The advantages of microwave synthesis, including higher yields and shorter reaction times, underscore the efficiency of developing these compounds for potential therapeutic use (Hosamani et al., 2009).

Potential in Enzyme Inhibition and Biochemical Research

The investigation of compounds like 5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272) and its effects on the human NADPH oxidase system illustrates the potential application of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole derivatives in biochemical and pharmacological research. These studies provide insight into the complex interactions between chemical compounds and biological systems, highlighting the role of such derivatives in understanding and manipulating biochemical pathways (de Oliveira-Junior et al., 2007).

properties

IUPAC Name

2-cyclopropyl-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)7-3-4-8-9(5-7)12-10(11-8)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXLTTXVGJHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

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